molecular formula C19H20N2O2 B4479567 N-{2-methyl-5-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide

N-{2-methyl-5-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide

Cat. No.: B4479567
M. Wt: 308.4 g/mol
InChI Key: ZOBUYZGPCUIBCO-UHFFFAOYSA-N
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Description

N-{2-methyl-5-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropane ring attached to a phenyl group, which is further substituted with a phenylacetylamino group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-5-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylacetylamino Intermediate: The reaction of 2-methyl-5-nitroaniline with phenylacetyl chloride in the presence of a base such as triethylamine to form 2-methyl-5-[(phenylacetyl)amino]aniline.

    Reduction of the Nitro Group: The nitro group in the intermediate is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Cyclopropanation: The final step involves the cyclopropanation of the amino group with cyclopropanecarboxylic acid chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-5-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylacetylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-{2-methyl-5-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide has diverse applications in scientific research, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Biological Studies: It is used in biochemical assays to investigate its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-{2-methyl-5-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetylamino group may facilitate binding to active sites, while the cyclopropane ring can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-methyl-5-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide shares structural similarities with other cyclopropane-containing compounds and phenylacetyl derivatives.
  • Examples include cyclopropanecarboxamide derivatives and phenylacetyl-substituted anilines.

Uniqueness

  • The combination of the cyclopropane ring and phenylacetylamino group in this compound imparts unique chemical properties, such as enhanced stability and specific binding affinities, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-methyl-5-[(2-phenylacetyl)amino]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-7-10-16(12-17(13)21-19(23)15-8-9-15)20-18(22)11-14-5-3-2-4-6-14/h2-7,10,12,15H,8-9,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBUYZGPCUIBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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